molecular formula C11H15NO2 B15258834 4-Amino-3-benzylbutanoic acid

4-Amino-3-benzylbutanoic acid

Cat. No.: B15258834
M. Wt: 193.24 g/mol
InChI Key: SMWZNXFMLNNMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-benzylbutanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a benzyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzylbutanoic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of a protonic solvent . This reaction forms an intermediate, which is then subjected to further reactions to introduce the amino group and complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-3-benzylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-3-benzylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.

    4-Amino-3-methylbutanoic acid: Features a methyl group at the third position instead of a benzyl group.

    4-Amino-3-ethylbutanoic acid: Contains an ethyl group at the third position.

Uniqueness

4-Amino-3-benzylbutanoic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

3-(aminomethyl)-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZNXFMLNNMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.